17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol: is a synthetic compound known for its potent estrogenic activity. It is structurally related to natural estrogens and is used in various pharmaceutical applications, particularly in hormone replacement therapy and contraceptives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol involves multiple steps, starting from steroid precursors. One common method involves the alkylation of estradiol at the 17-position with an ethynyl group. This process typically requires the use of strong bases and ethynylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can modify the ethynyl group or other functional groups.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol has several scientific research applications:
Chemistry: Used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Employed in hormone replacement therapy and contraceptive formulations due to its estrogenic activity.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The ethynyl group at the 17-position enhances its stability and bioavailability by preventing rapid metabolism .
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with similar structure but lacking the ethynyl group.
Ethinyl estradiol: A closely related synthetic estrogen with similar pharmacological properties.
Norethisterone: A synthetic progestin with structural similarities but different hormonal activity .
Uniqueness
17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol is unique due to its ethynyl substitution, which enhances its potency and stability compared to natural estrogens. This modification allows for more effective and longer-lasting hormonal effects .
Properties
IUPAC Name |
17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,18,21-22H,8-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADRLWZAEUTLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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